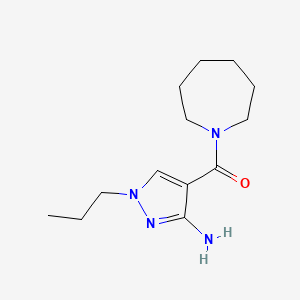![molecular formula C10H11Cl2NO2 B11739362 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11739362.png)
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenyl group and a methanamine moiety
Métodos De Preparación
The synthesis of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorophenyl and dioxolane derivatives.
Cyclization Reaction: The 2,3-dichlorophenyl derivative undergoes a cyclization reaction with a dioxolane derivative under controlled conditions to form the dioxolane ring.
Amination: The resulting intermediate is then subjected to amination, where a methanamine group is introduced to complete the synthesis of the target compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or dioxolane ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound shares the dichlorophenyl group but differs in the presence of a piperazine ring instead of a dioxolane ring.
2,3-Dichlorobenzylamine: Similar in having the dichlorophenyl group, but it lacks the dioxolane ring and methanamine moiety.
N-((1E)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine: This compound has a more complex structure with a naphthalene ring system.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
[2-(2,3-dichlorophenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-7(9(8)12)10(6-13)14-4-5-15-10/h1-3H,4-6,13H2 |
Clave InChI |
LZBPSFCZOPLORF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CN)C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11739284.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739286.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11739311.png)
![[2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739314.png)
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739318.png)

![pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739321.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzoic acid](/img/structure/B11739333.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739338.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11739351.png)


